2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid
Overview
Description
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (TFMTA) is an important organic compound that has seen widespread use in the scientific community. It is a versatile compound that has been used in a variety of applications, including chemical synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Synthesis and Biological Activities
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid and its derivatives have been extensively explored for their synthesis and biological activities. A notable study by Fengyun et al. (2015) demonstrated the design and synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. These compounds exhibited significant fungicidal and antivirus activities. Specifically, some compounds showed over 50% activity against six tested fungi and good activity against Tobacco Mosaic Virus (TMV) in various models (Li Fengyun et al., 2015).
Crystallography and Structural Analysis
Kennedy et al. (1999) focused on the synthesis and structure of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, a related compound. This study provided detailed crystallographic data and highlighted the importance of hydrogen bonding involving the amine hydrogen atoms (A. Kennedy et al., 1999).
Design of Constrained Heterocyclic γ-Amino Acids
The work of Mathieu et al. (2015) presented a novel approach to synthesizing 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which are valuable for mimicking protein secondary structures. This research offered a versatile chemical route to orthogonally protected ATCs, demonstrating the compound's potential in protein design (L. Mathieu et al., 2015).
Antimicrobial Applications
Stanchev et al. (1999) synthesized various thiazole and oxazole-containing amino acids and peptides, demonstrating moderate antibacterial activity against a range of bacteria, fungi, and yeast. This research underscores the antimicrobial potential of thiazole-based compounds (M. Stanchev et al., 1999).
Synthesis Techniques
Boy and Guernon (2005) explored the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, highlighting the Michael-like addition strategy. This study provides insights into the synthetic techniques applicable to thiazole derivatives (Kenneth M. Boy & J. Guernon, 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2S/c6-5(7,8)2-1(3(11)12)13-4(9)10-2/h(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMYYADEHCNLGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)N)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371052 | |
Record name | 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
239135-55-8 | |
Record name | 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effective was 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid as an ionophore compared to other tested compounds in the study?
A1: While the research investigated this compound (L2) as a potential ionophore for Cu(II) ion detection, it was not found to be the most effective among the tested compounds. The study [] concluded that 2-acetamido-4-(2-hydroxyphenyl)thiazole (L1) exhibited superior potentiometric performance characteristics compared to L2 and ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate (L3). This finding led the researchers to focus on L1 for further development of the Cu(II) ion sensor.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.